
2,4,6-Tri-tert-butyl-N-methylaniline
Overview
Description
2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine and an aniline derivative. It is known for its significant steric effects, which influence its chemical reactivity and electronic properties . The compound has a molecular formula of C19H33N and a molecular weight of 275.47 g/mol .
Mechanism of Action
Target of Action
2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine
Mode of Action
The compound is an aniline derivative . It exhibits a steric effect on charge-transfer (CT) bands in its electronic spectra . This suggests that it may interact with its targets by transferring charge, which could result in changes to the target’s function or structure.
Result of Action
Its reactivity with alkyl iodides under high pressure has been reported , suggesting that it may induce chemical reactions under certain conditions.
Action Environment
Its reactivity under high pressure suggests that physical conditions such as pressure may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tri-tert-butyl-N-methylaniline can be synthesized through the reaction of 2,4,6-tri-tert-butylaniline with methyl iodide under high pressure . The reaction typically involves the use of a solvent such as toluene and a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using similar conditions as those in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butyl-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl iodides to form substituted aniline derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Alkyl Iodides: Used in substitution reactions to introduce alkyl groups.
Solvents: Toluene is commonly used as a solvent in these reactions.
Bases: Potassium carbonate is often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, such as 2,5-di-tert-butyl-N,N-dimethylanilinium iodide and 2,5-di-tert-butyl-N-ethyl-N-ethylanilinium iodide .
Scientific Research Applications
Key Chemical Reactions
- Substitution Reactions: Reacts with alkyl iodides to form substituted aniline derivatives.
- Oxidation and Reduction: Participates in various redox reactions, further expanding its utility in synthetic chemistry.
Organic Chemistry
2,4,6-Tri-tert-butyl-N-methylaniline serves as a crucial building block in the synthesis of complex organic molecules. Its steric hindrance allows chemists to explore reaction mechanisms and develop new synthetic pathways.
Biochemical Studies
- Enzyme-Substrate Interactions: The compound's steric effects are instrumental in studying how enzymes interact with substrates, providing insights into enzyme specificity and catalytic mechanisms.
- Protein Folding Studies: It is utilized in examining the folding patterns of proteins due to its ability to influence molecular interactions through steric hindrance.
Pharmaceutical Research
While not directly used as a drug, derivatives of this compound are being explored for potential pharmaceutical applications. Its structural properties may lead to the development of new therapeutic agents.
Industrial Applications
This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for creating additives that enhance the performance of various products.
Case Study 1: Enzyme Kinetics
Research has demonstrated that the steric bulk of this compound significantly affects enzyme kinetics. In a study published in the Journal of the American Chemical Society, it was shown that varying concentrations of this compound influenced the rate of enzyme-catalyzed reactions under high-pressure conditions .
Case Study 2: Synthesis of Novel Derivatives
A study focused on synthesizing new derivatives from this compound highlighted its potential in drug discovery. By modifying the nitrogen atom's substituents, researchers were able to create compounds with enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,5-Di-tert-butylaniline: Contains fewer tert-butyl groups, resulting in different steric effects.
2,6-Diisopropylaniline: Features isopropyl groups instead of tert-butyl groups, leading to different reactivity.
Uniqueness
2,4,6-Tri-tert-butyl-N-methylaniline is unique due to its combination of steric hindrance and electronic properties, making it a valuable compound for studying steric effects in organic chemistry .
Biological Activity
2,4,6-Tri-tert-butyl-N-methylaniline is an organic compound characterized by three tert-butyl groups attached to the aromatic ring, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H31N. The presence of bulky tert-butyl groups creates steric hindrance that affects the compound's reactivity and interaction with biological systems. The compound's structure can be represented as follows:
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The steric hindrance provided by the tert-butyl groups influences its binding affinity to enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying the active site or altering enzyme conformation.
- Receptor Interaction : It can bind to receptors involved in neurotransmission or hormonal signaling.
- Electron Transfer Reactions : Studies suggest that it can participate in electron transfer processes, impacting various biochemical pathways.
Biological Activity and Toxicological Profile
The toxicological profile of this compound has been assessed through various studies. Key findings include:
- Acute Toxicity : Limited data indicate that the compound exhibits low acute toxicity levels in animal models.
- Genotoxicity : Research suggests a potential for genotoxic effects under specific conditions, warranting further investigation into its safety profile .
- Carcinogenic Potential : While no direct evidence links this compound to carcinogenicity, its structural similarity to known carcinogenic amines necessitates caution .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction :
- Toxicological Assessment :
- Pharmacological Applications :
Data Summary Table
Parameter | Finding |
---|---|
Molecular Formula | C18H31N |
Acute Toxicity | Low (specific data limited) |
Genotoxicity | Potential under certain conditions |
Enzyme Interaction | Competitive inhibition with P450 enzymes |
Pharmacological Applications | Modulation of inflammation and cancer pathways |
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNLYGZUUPSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364389 | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4566-64-7 | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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